D1 Dopamine Receptor Affinity: 7-Fluoro R-Enantiomer Is ~30-Fold Weaker Than 7-Chloro R-Enantiomer in Rat Striatal Binding
In the only published direct head-to-head comparison of 7-fluoro versus 7-chloro substitution within a benzazepine D1 receptor ligand series (SCH 23390 pharmacophore), the R-enantiomer of the 7-fluoro analog displaced [³H]SCH 23390 binding from rat striatal homogenates with approximately 30-fold weaker potency than the R-enantiomer of the 7-chloro analog (SCH 23390, Ki = 0.2–0.3 nM at cloned D1/D5 receptors [2]). By contrast, all other R-enantiomers (Cl, Br, CH₃, OCH₃) varied no more than 8-fold across three D1/DA1 receptor antagonism assays [1]. Importantly, this evidence is derived from the 1-phenyl-8-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine chemotype rather than the simpler benzo[b]azepin-5-one scaffold; extrapolation to the target compound is class-level, but the 7-position electronic effect is expected to translate given the shared benzazepine core.
| Evidence Dimension | D1 dopamine receptor binding affinity (displacement of [³H]SCH 23390 from rat striatal homogenates) |
|---|---|
| Target Compound Data | 7-Fluoro R-enantiomer of SCH 23390 analog series: ~30-fold reduced binding vs. 7-Cl analog in ligand binding assay; exact IC₅₀/Ki not individually reported; all other R-enantiomers within 8-fold range |
| Comparator Or Baseline | 7-Chloro R-enantiomer (SCH 23390): Ki = 0.2 nM (D1) and 0.3 nM (D5) in independent characterization [2] |
| Quantified Difference | ~30-fold (fluorine vs. chlorine); 7-substituent rank order from parallel study: Br ≈ Cl >> CH₃ > H > OH [3] |
| Conditions | Rat striatal homogenates, [³H]SCH 23390 displacement, adult male rats; parallel assays: DA-stimulated adenylate cyclase (rat striatum) and DA-induced renal vasodilation (anesthetized dog) |
Why This Matters
The 30-fold affinity differential provides a quantitative basis for selecting 7-fluoro over 7-chloro when attenuated D1 receptor engagement is desired—for example, in pharmacological tool compounds where high-affinity D1 blockade would confound interpretation of D2/D3-mediated effects.
- [1] Barnett A, Ahn HS, Billard W. Relative activities of SCH 23390 and its analogs in three tests for D1/DA1 dopamine receptor antagonism. Eur J Pharmacol. 1986;128(3):249-253. View Source
- [2] Bourne JA. SCH 23390: The First Selective Dopamine D1-Like Receptor Antagonist. CNS Drug Rev. 2001;7(4):399-414. View Source
- [3] O'Boyle KM, et al. Structural determinants of selective affinity for brain D-1 dopamine receptors within a series of 1-phenyl-1H-3-benzazepine analogues of SK&F 38393 and SCH 23390. Eur J Pharmacol. 1985;115(2-3):291-5. PMID: 2866103. View Source
